N~2~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure combining a triazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl and a trifluoromethyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate triazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process includes the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride and potassium carbonate, as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve heating the reaction mixture to temperatures ranging from 80°C to 150°C .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of N2-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinase 2 (CDK2) and receptors involved in cell signaling pathways.
Pathways Involved: It modulates the activity of the ERK signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and therapeutic potential.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar structural features and is used in the development of bioactive compounds.
Uniqueness
N~2~-[4-Chloro-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a triazole and pyrimidine ring system, along with the presence of a chlorophenyl and trifluoromethyl group. This unique structure contributes to its enhanced biological activities and potential for therapeutic applications .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N5O/c14-9-3-2-7(6-8(9)13(15,16)17)19-11(23)10-20-12-18-4-1-5-22(12)21-10/h1-6H,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBZAWYVLSXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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